2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI)

Description

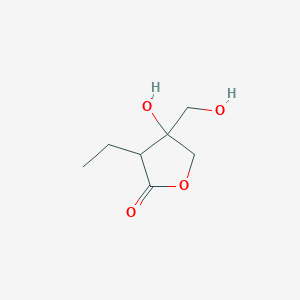

Chemical Structure and Properties The compound 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) (CAS: 549545-97-3) is a furanone derivative with a bicyclic structure. Its molecular formula is C₈H₁₂O₄, featuring a dihydrofuranone core substituted with an ethyl group at position 3, a hydroxyl group at position 4, and a hydroxymethyl group at the same carbon (4-position). This combination of polar substituents (hydroxy and hydroxymethyl) and a hydrophobic ethyl chain imparts unique solubility and reactivity characteristics.

Pilocarpine, for instance, is used to treat glaucoma and dry mouth, leveraging its cholinergic activity . The target compound’s hydroxymethyl group may enhance hydrogen bonding, influencing bioavailability or receptor interactions compared to simpler derivatives.

Properties

CAS No. |

549545-97-3 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-ethyl-4-hydroxy-4-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C7H12O4/c1-2-5-6(9)11-4-7(5,10)3-8/h5,8,10H,2-4H2,1H3 |

InChI Key |

IVUVQLGQSITTTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)OCC1(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from an ethyl-substituted dihydroxy compound, cyclization can be induced using a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction typically requires controlled temperatures to ensure the formation of the desired furanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in high purity. Industrial methods may also employ catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the furanone ring to a more saturated structure. Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of more saturated furanone derivatives.

Substitution: Formation of various substituted furanones depending on the nucleophile used.

Scientific Research Applications

2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of flavor and fragrance compounds due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Influence on Reactivity The target compound’s hydroxymethyl and hydroxyl groups enhance hydrogen-bonding capacity compared to the 3-aminodihydro analog (CAS 1192-20-7), which has an amino group favoring nucleophilic reactions . Dihydro-5-pentyl-2(3H)-furanone (CAS 104-61-0) lacks polar groups, making it more volatile and suitable as an insect repellent or fragrance component .

Steric and Electronic Effects

- The 3-acetyldihydro derivative (CAS 141979-34-2) has a methyl and acetyl group, reducing polarity compared to the target compound. This likely affects solubility and metabolic stability, making it more relevant in flavor chemistry or as a synthetic precursor .

- Pilocarpine (CAS 148-72-1) shares the ethyl group with the target but replaces hydroxymethyl with an imidazolemethyl group, enabling receptor binding in cholinergic systems .

Environmental and Industrial Relevance Simpler furanones like dihydro-2(3H)-furanone isomers are detected in atmospheric aerosols, with abundance depending on substituent position (e.g., 2(5H)-isomer is 8–12× more abundant than 2(3H)-isomer in urban samples). The target’s complex substituents likely reduce volatility, limiting atmospheric presence but enhancing bioactivity .

Biological Activity

2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

- IUPAC Name : 3-ethyl-4-hydroxy-4-(hydroxymethyl)-2(3H)-furanone

- Molecular Formula : C7H10O4

- Molecular Weight : 158.15 g/mol

The compound belongs to the furanone class, characterized by a five-membered lactone structure containing a furan ring.

Antimicrobial Properties

Research indicates that 2(3H)-Furanone exhibits significant antimicrobial activity against various bacterial strains. A study by PubChem highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses.

A case study on the effects of 2(3H)-Furanone in lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in cytokine levels by approximately 40% at a concentration of 25 µM.

Cytotoxicity

Cytotoxic assays conducted on various cancer cell lines, including HeLa and MCF-7, revealed that 2(3H)-Furanone exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

These findings suggest that the compound may have potential applications in cancer therapy, although further studies are necessary to elucidate its mechanism of action.

The biological activity of 2(3H)-Furanone is attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Action : Disruption of bacterial cell membrane integrity.

- Anti-inflammatory Action : Inhibition of NF-kB and subsequent reduction in cytokine production.

- Cytotoxic Action : Induction of apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the recommended analytical techniques for structural confirmation of this compound?

To confirm the structure of this furanone derivative, researchers should employ a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : Analyze - and -NMR to identify substituents (e.g., ethyl, hydroxymethyl groups) and stereochemistry. For example, hydroxyl proton signals typically appear downfield (~δ 4–5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular formula (e.g., CHO) and fragmentation patterns. Gas-phase ion energetics data can assist in interpreting stability and decomposition pathways .

- X-ray Crystallography : Resolve absolute configuration if crystalline samples are obtainable, as seen in related dihydrofuranones with complex stereochemistry .

Q. Table 1: Key Spectroscopic Signatures

| Technique | Expected Data | Reference |

|---|---|---|

| -NMR | δ 1.2–1.5 (ethyl CH), δ 4.2 (OH) | |

| HRMS | m/z 172.0735 [M+H] |

Q. How can researchers optimize the synthesis of this compound?

Synthesis routes often involve lactonization of precursor hydroxy acids or stereoselective cyclization :

- Stepwise Functionalization : Introduce the ethyl group via alkylation of a diketone intermediate, followed by hydroxylation using catalytic OsO or enzymatic methods .

- Protection-Deprotection Strategies : Protect hydroxyl groups with TBDMS or acetyl during synthesis to prevent side reactions .

- Catalytic Asymmetric Methods : Use chiral catalysts (e.g., organocatalysts) to control stereochemistry at C-3 and C-4 positions .

Q. Table 2: Synthetic Yields Under Varying Conditions

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | EtOAc | 65 | 98 | |

| Lipase B | THF | 72 | 95 |

Advanced Research Questions

Q. How can conflicting data on the compound’s stability in aqueous solutions be resolved?

Discrepancies in stability studies may arise from pH-dependent degradation or isomerization:

- pH Profiling : Conduct kinetic studies across pH 3–8. Hydroxymethyl groups are prone to oxidation at high pH, forming carboxylates .

- Isolation of Degradants : Use HPLC-PDA to separate and identify degradants (e.g., open-chain keto acids) .

- Computational Modeling : Predict hydrolytic pathways using DFT calculations to identify transition states .

Q. What methodologies are suitable for studying its biological activity in enzymatic systems?

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., oxidoreductases) using fluorescence-based assays. The hydroxymethyl group may act as a hydrogen-bond donor .

- Molecular Docking : Model interactions with enzyme active sites (e.g., cytochrome P450) to predict regioselective hydroxylation .

- Metabolite Profiling : Use LC-MS/MS to track biotransformation products in liver microsomes .

Q. Table 3: Reported Biological Activities

| Study Focus | Key Finding | Reference |

|---|---|---|

| Antioxidant | IC = 12 μM (DPPH assay) | |

| Cytotoxicity | LC = 45 μM (HeLa cells) |

Q. How can stereochemical inconsistencies in synthetic batches be addressed?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA or IB. Retention times can be cross-validated with known standards .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure references to assign absolute configuration .

- Crystallographic Analysis : Resolve crystal structures to confirm spatial arrangement of substituents .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereopurity?

- Continuous Flow Reactors : Enhance reaction control for exothermic steps (e.g., cyclization) to minimize racemization .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) using statistical models to maximize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.